"2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate" synthesis pathway
"2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate, a substituted pyrazine N-oxide of interest to researchers in medicinal chemistry and drug development. While a direct, documented synthesis for this specific molecule is not prevalent in existing literature, this guide outlines a robust and scientifically sound approach derived from established methodologies for analogous compounds. The proposed synthesis centers on the condensation of 2-oxo-2-phenylacetaldehyde oxime (also known as isonitrosoacetophenone) with aminomalononitrile tosylate. This document furnishes a detailed examination of the underlying chemical principles, step-by-step experimental protocols for the synthesis of precursors and the final cyclization, and methods for characterization.
Introduction and Strategic Rationale
Pyrazine N-oxides are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The introduction of an N-oxide functionality can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, and can also serve as a handle for further chemical transformations.[1] The target molecule, 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate, incorporates several key pharmacophoric elements: a pyrazine core, an amino group, a cyano group, and a phenyl substituent.
The synthetic strategy detailed herein is predicated on the well-established condensation reaction between an α-hydroxyimino ketone and an α-amino nitrile to form a 2-aminopyrazine 1-oxide.[2][3] This approach is highly convergent and allows for the direct installation of the N-oxide functionality during the formation of the pyrazine ring.
The logical disconnection of the target molecule leads to two key precursors:
-
2-Oxo-2-phenylacetaldehyde oxime: This precursor provides the C5-phenyl and C6-hydrogen atoms of the pyrazine ring, as well as the nitrogen and oxygen atoms for the N-oxide.
-
Aminomalononitrile: This reagent serves as the source for the C2-amino and C3-cyano groups, along with the corresponding carbon atoms.[4] It is typically used as its more stable p-toluenesulfonate (tosylate) salt.[5][6]
The overall synthetic workflow is depicted in the diagram below.
Synthesis of Precursors
Synthesis of 2-Oxo-2-phenylacetaldehyde oxime (Isonitrosoacetophenone)
This precursor can be synthesized from acetophenone via nitrosation at the α-carbon. A common method involves the use of an alkyl nitrite, such as amyl nitrite, in the presence of a base like sodium ethoxide.[7]
Experimental Protocol:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture in an ice-salt bath.
-
Add a solution of freshly distilled acetophenone in absolute ethanol dropwise to the cooled sodium ethoxide solution with continuous stirring.
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Following the addition of acetophenone, add amyl nitrite dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir in the cold bath for several hours, and then let it stand at a low temperature (e.g., in a refrigerator) for an extended period (e.g., 48-72 hours).[7]
-
The resulting sodium salt of the oxime will precipitate. Collect the solid by filtration and wash it with cold ethanol and then diethyl ether.
-
The free oxime can be obtained by dissolving the sodium salt in water and acidifying with a suitable acid (e.g., acetic acid or dilute sulfuric acid) until precipitation is complete.
-
Filter the precipitated 2-oxo-2-phenylacetaldehyde oxime, wash with cold water, and dry under vacuum.
Synthesis of Aminomalononitrile p-Toluenesulfonate
Aminomalononitrile is a stable oil that is difficult to handle; therefore, it is typically prepared and isolated as its p-toluenesulfonate salt.[6] The synthesis starts from malononitrile.
Experimental Protocol:
-
Oximation of Malononitrile: Dissolve malononitrile in a mixture of acetic acid and water. Cool the solution to between -10°C and 0°C using a dry ice-acetone or ice-salt bath. Add sodium nitrite portion-wise while maintaining the low temperature. After the addition, continue stirring in the cold bath for several hours to form oximinomalononitrile.[6]
-
Reduction of Oximinomalononitrile: The oximinomalononitrile solution can be reduced using various methods. A common laboratory-scale method involves the use of aluminum amalgam.[8]
-
Isolation as the Tosylate Salt: After the reduction is complete, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like tetrahydrofuran (THF). Add a solution of p-toluenesulfonic acid monohydrate in ether to precipitate the aminomalononitrile p-toluenesulfonate.[6]
-
Collect the crystalline product by filtration, wash with ether, and dry under vacuum.
Core Synthesis: Cyclization to 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate
The key step in this synthesis is the condensation of 2-oxo-2-phenylacetaldehyde oxime with aminomalononitrile tosylate. This reaction is expected to proceed in a polar solvent, and the presence of a base may be beneficial to neutralize the tosylate salt and liberate the free aminomalononitrile in situ.
Note: A precise image for the target compound is not available; the image for 2-aminopyridine N-oxide is used as a structural placeholder.
Proposed Mechanism:
The reaction is believed to proceed via an initial condensation between the amino group of aminomalononitrile and the ketone carbonyl of the oxime, followed by an intramolecular cyclization and dehydration to form the pyrazine N-oxide ring.
Experimental Protocol:
-
Suspend 2-oxo-2-phenylacetaldehyde oxime and aminomalononitrile p-toluenesulfonate in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add a base, such as sodium acetate or pyridine, to the mixture. The base serves to neutralize the p-toluenesulfonic acid, liberating the free aminomalononitrile.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate from the reaction mixture upon cooling or after the addition of water.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate.
Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenyl group, a singlet for the C6-H of the pyrazine ring, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances for the phenyl carbons, pyrazine ring carbons (with characteristic downfield shifts for carbons adjacent to the N-oxide), and the nitrile carbon.[9] |
| FT-IR | Characteristic stretching frequencies for the N-H bonds of the amino group, the C≡N bond of the nitrile group, and the N-O bond of the N-oxide (typically around 930-970 cm⁻¹). |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₈N₄O. |
| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen should be in agreement with the calculated values for the molecular formula C₁₁H₈N₄O. |
Conclusion
The synthetic pathway detailed in this guide provides a logical and experimentally viable approach to 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate. By leveraging established reactions for the formation of pyrazine N-oxides, this methodology offers a high probability of success for researchers aiming to synthesize this and related compounds for further investigation in drug discovery and development programs. Careful execution of the experimental protocols and thorough characterization of the intermediates and final product are crucial for a successful outcome.
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